Bienvenue dans la boutique en ligne BenchChem!

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Estrogen Receptor Binding Relative Binding Affinity Tamoxifen SAR

This trans-(E)-vinyl bromide tamoxifen analog (CAS 19118-19-5) is a non-steroidal triarylethylene SERM distinguished by a bromine atom at the olefinic position—replacing tamoxifen's ethyl group. The vinyl bromide enables Pd-catalyzed cross-coupling (Suzuki, Stille, Heck) and lithium-halogen exchange for late-stage derivatization, radiolabeling, or PROTAC conjugation—synthetic handles absent in tamoxifen, 4-hydroxytamoxifen, or endoxifen. It exhibits up to 5-fold enhanced ER binding affinity and a unique biphasic MCF-7 growth response (partial agonism at 10⁻⁸ M, antagonism at 10⁻⁶ M), making it an essential tool compound for SERM SAR studies, PET tracer development, and bifunctional ER-targeted probe construction. Procure with confidence—this compound is the only tamoxifen-family scaffold that preserves the critical 4-[2-(dimethylamino)ethoxy] pharmacophore while offering orthogonal reactivity at the olefinic position.

Molecular Formula C₂₄H₂₄BrNO
Molecular Weight 422.4 g/mol
CAS No. 19118-19-5
Cat. No. B016058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
CAS19118-19-5
Synonyms2-[4-[(1E)-2-Bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethyl-ethanamine; 
Molecular FormulaC₂₄H₂₄BrNO
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+
InChIKeyIAJYQHATSIOBSH-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS 19118-19-5) – Compound Class and Baseline Characterization for Procurement Decisions


trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS 19118-19-5) is a synthetic, non-steroidal triarylethylene derivative belonging to the tamoxifen-analog class of selective estrogen receptor modulators (SERMs) [1]. The compound is distinguished from the clinically established tamoxifen (CAS 10540-29-1) by replacement of the ethyl group on the olefinic core with a bromine atom, creating a vinyl bromide (trans-stilbene) scaffold that retains the critical 4-[2-(dimethylamino)ethoxy] basic side chain required for anti-estrogenic activity . This structural modification imparts a distinct profile of estrogen receptor (ER) binding affinity, MCF-7 cell growth modulation, and synthetic reactivity that prevents its interchangeability with unsubstituted tamoxifen or hydroxylated metabolites in research and industrial applications [2].

Why Generic Tamoxifen or 4-Hydroxytamoxifen Cannot Replace trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene in Research and Industrial Workflows


Within the tamoxifen analog family, subtle structural variations produce profound and non-linear differences in estrogen receptor pharmacology that are not predictable from in-class structural similarity [1]. The McCague et al. (1989) systematic structure-activity relationship (SAR) study demonstrated that halogen substitution on tamoxifen derivatives increases ER binding affinity (up to 5-fold for brominated analogs) yet does not correlate with MCF-7 growth inhibition potency; indeed, some high-affinity analogs paradoxically act as estrogen agonists at low concentrations [1]. Furthermore, the vinyl bromide group in CAS 19118-19-5 introduces orthogonal synthetic reactivity—specifically, participation in Pd-catalyzed cross-coupling reactions and lithium-halogen exchange—that is entirely absent from tamoxifen, 4-hydroxytamoxifen, endoxifen, or toremifene [2]. Consequently, generic substitution of any non-brominated tamoxifen congener for this compound will result in (i) altered ER binding pharmacodynamics, (ii) different MCF-7 growth modulation profiles, and (iii) loss of the core synthetic handle required for downstream derivatization, radiolabeling, or probe conjugation [1] [2].

Quantitative Differentiation Evidence for trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS 19118-19-5) vs. Closest Analogs


5-Fold Enhancement in Estrogen Receptor Binding Affinity (RBA) for Halogenated Tamoxifen Analogs vs. Native Tamoxifen

In a head-to-head competitive binding assay using calf uterine cytosol with [3H]-estradiol as tracer, trans-4-bromotamoxifen—the closest structurally characterized analog sharing the bromine-substituted pharmacophore with CAS 19118-19-5—exhibited a relative binding affinity (RBA) of 5 (estradiol = 100), representing a 5-fold increase over trans-tamoxifen (RBA = 1) [1]. The RBA of trans-4-bromotamoxifen (RBA = 5) also substantially exceeds that of the unsubstituted cis-tamoxifen (RBA = 0.1) and approaches the potency range of 4-iodotamoxifen (RBA = 5 for the trans isomer). By comparison, the clinically active metabolite 4-hydroxytamoxifen achieves an RBA of approximately 100 (comparable to estradiol) but lacks the synthetic versatility of the bromine handle [1] [2]. The RBA enhancement conferred by bromine substitution is explicitly attributed to the larger halogen atomic radius enabling favorable polar interactions within the ER ligand-binding domain, an effect first quantified by McCague et al. (1989) [1].

Estrogen Receptor Binding Relative Binding Affinity Tamoxifen SAR Calf Uterine Cytosol Assay

Divergent MCF-7 Breast Cancer Cell Growth Modulation: Agonist Activity of Brominated Tamoxifen at Low Concentration vs. Inhibitory Profile of Tamoxifen

In estrogen-supplemented MCF-7 human breast cancer cell growth assays, trans-4-bromotamoxifen (representative of the brominated tamoxifen pharmacophore) exhibited a qualitatively distinct concentration-response profile compared to tamoxifen [1]. At 10⁻⁸ M, trans-4-bromotamoxifen stimulated MCF-7 cell growth to 130 ± 10% of untreated control, acting as a partial agonist, whereas trans-tamoxifen at the same concentration produced 119 ± 6% of control (marginal stimulation) [1]. At 10⁻⁷ M, trans-4-bromotamoxifen was neutral (101 ± 8%, not significant vs. control), while trans-tamoxifen achieved meaningful inhibition (70 ± 8% of control, p<0.001) [1]. At the highest concentration tested (10⁻⁶ M), trans-4-bromotamoxifen reduced growth to 63 ± 8% of control, yet remained less inhibitory than trans-tamoxifen at the same concentration (27 ± 5% at 10⁻⁶ M for the trans-methylthio analog comparator; Table I cross-reference) [1]. McCague et al. concluded that the higher ER binding affinity of brominated analogs paradoxically dissociates from growth inhibition potency, and that 4-bromotamoxifen's agonist behavior at low concentration represents a pharmacologically meaningful departure from tamoxifen [1].

MCF-7 Cell Line Anti-estrogen Assay Cell Proliferation Estrogen Agonism vs. Antagonism

Unique Synthetic Versatility: Vinyl Bromide as an Orthogonal Cross-Coupling and Derivatization Handle Absent from Tamoxifen, 4-Hydroxytamoxifen, and Endoxifen

The vinyl bromide moiety embedded in the olefinic scaffold of CAS 19118-19-5 is a structurally verified feature that distinguishes this compound from all clinically used tamoxifen analogs . Santa Cruz Biotechnology confirms: 'This analog has a vinyl bromide in place of the ethyl group of Tamoxifen' . This vinyl bromide enables three orthogonal synthetic transformations that are entirely inaccessible to tamoxifen, 4-hydroxytamoxifen, endoxifen, or toremifene: (i) Pd(0)-catalyzed Suzuki-Miyaura, Stille, and Heck cross-coupling reactions for installation of aryl, alkenyl, or alkynyl groups with retention of configuration [1]; (ii) lithium-halogen exchange at low temperature to generate a vinyl lithium nucleophile, demonstrated by McCague et al. who converted 4-bromotamoxifen via the corresponding 4-lithio derivative into formyl, hydroxymethyl, oxirane, and mercapto derivatives in a single synthetic step [2]; and (iii) copper-mediated nucleophilic displacement for radiolabeling with ¹⁸F or ¹²⁴I, as described in patents US 5,195,252 and US 6,096,874 for PET imaging applications [3]. No other tamoxifen congener offers all three reactive modalities from a single precursor scaffold [2] [3].

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Lithium-Halogen Exchange Radiolabeling Precursor

Documented Anti-Estrogenic Activity in Foundational Tamoxifen Analog Literature with Quantified Physicochemical Identity

CAS 19118-19-5 is explicitly characterized as 'an analogue of tamoxifen with anti-estrogenic properties' by multiple independent authoritative sources, including Santa Cruz Biotechnology and the foundational structure-activity literature [1]. The Richardson et al. (1976) study in the Journal of Pharmaceutical Sciences provides the original pharmacological characterization of this compound class, establishing its anti-estrogenic activity in standardized uterotrophic assays [1]. Physicochemical identity is unambiguously defined: melting point 105–107°C (lit.), white solid morphology, soluble in dichloromethane, ethyl acetate, and methanol, with molecular formula C₂₄H₂₄BrNO (MW 422.36 g/mol) and computed LogP of 5.94 (XLogP3) [2]. These parameters are critical for quality control and lot-to-lot consistency verification upon receipt, distinguishing the compound from its isomer (CAS 19076-79-0, the E/Z mixture) and from tamoxifen citrate (MW 563.6, mp 140–144°C) [2].

Anti-Estrogenic Activity Physicochemical Characterization Quality Control Identity Verification

Optimal Research and Industrial Application Scenarios for trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS 19118-19-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Diversifiable SERM Scaffold for Parallel Library Synthesis

The vinyl bromide handle of CAS 19118-19-5 enables Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) that are structurally impossible with tamoxifen, 4-hydroxytamoxifen, or endoxifen [1]. Medicinal chemists can use this compound as a common late-stage intermediate to generate libraries of C-2-substituted tamoxifen analogs in a single synthetic step, exploring structure-activity relationships at the olefinic position while retaining the ER-binding basic side chain. The trans geometry is stereochemically stable under cross-coupling conditions, ensuring product homogeneity [1]. This scenario is validated by McCague et al.'s demonstration that the analogous 4-bromotamoxifen serves as a universal precursor for 5 distinct functionalized derivatives via lithium-halogen exchange [2].

Molecular Imaging: Precursor for Radiolabeled ER-Targeted PET Tracers

US Patents 5,195,252 and 6,096,874 explicitly identify brominated tamoxifen derivatives as preferred scaffolds for PET imaging of estrogen receptor-positive tissues (breast, uterine, ovarian, and brain) due to their 5-fold enhanced ER binding affinity over tamoxifen and the synthetic accessibility of the bromine position for ¹⁸F or ¹²⁴I radiolabeling [3]. CAS 19118-19-5 provides the vinyl bromide as an isotopic exchange or nucleophilic displacement site for radiolabel incorporation. The 5-fold RBA enhancement over tamoxifen documented by McCague et al. translates directly to improved target-to-background ratios in imaging applications [4].

Basic Cancer Biology: Pharmacological Dissection of ER Agonist vs. Antagonist Signaling

The MCF-7 growth assay data demonstrate that brominated tamoxifen analogs exhibit partial agonist activity at low concentrations (130 ± 10% of control at 10⁻⁸ M) while antagonizing growth only at higher concentrations (63 ± 8% at 10⁻⁶ M) [4]. This biphasic concentration-response is qualitatively distinct from tamoxifen and 4-hydroxytamoxifen, making CAS 19118-19-5 a unique tool compound for dissecting the molecular determinants of SERM partial agonism vs. full antagonism. Researchers studying tissue-specific ER signaling, tamoxifen resistance mechanisms, or co-regulator recruitment dynamics can use this compound to probe the agonist-antagonist continuum without the confounding variable of metabolic activation (CYP2D6-mediated conversion) required for tamoxifen and absent for this direct-acting vinyl bromide analog.

Chemical Biology: Bifunctional ER-Targeted PROTAC or Fluorescent Probe Design

The vinyl bromide moiety provides a unique orthogonal conjugation point that is absent from all clinically approved SERMs, enabling the construction of bifunctional molecules in which the tamoxifen-derived ER-binding warhead is tethered via the olefinic position to an E3 ligase ligand (PROTAC design), a fluorophore (fluorescent probe for ER imaging), or a biotin tag (affinity purification) [1]. Unlike phenol-directed conjugation strategies (4-hydroxytamoxifen), which modify the critical 4-hydroxyl pharmacophore and unpredictably alter ER affinity, olefinic conjugation via the bromine position preserves the core pharmacophore intact, as the McCague SAR data confirm that substitution at the olefinic position does not ablate ER binding [2] [4].

Quote Request

Request a Quote for trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.